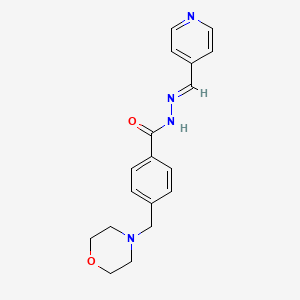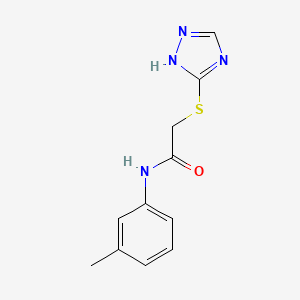![molecular formula C19H23NO2 B5537762 1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)
1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known as JWH-203 and is commonly used in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids.
Mecanismo De Acción
JWH-203 binds to the CB1 and CB2 receptors in the endocannabinoid system and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in various physiological effects such as pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
JWH-203 has been found to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, stimulate appetite, and improve mood. It has also been found to have neuroprotective properties and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-203 is a useful tool for scientific research as it allows researchers to study the mechanism of action and physiological effects of synthetic cannabinoids. However, it is important to note that the effects of JWH-203 may not accurately reflect the effects of other synthetic cannabinoids or natural cannabinoids found in the cannabis plant.
Direcciones Futuras
There are several future directions for research involving JWH-203. One area of interest is the potential therapeutic applications of JWH-203 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the body.
Métodos De Síntesis
The synthesis of JWH-203 involves the reaction of 2-methylindole-3-carboxaldehyde with cyclohexylmagnesium bromide followed by the addition of 1-(2-chloroethyl)-1H-indole-3-carboxylic acid. The final step involves the oxidation of the intermediate product to form JWH-203.
Aplicaciones Científicas De Investigación
JWH-203 is widely used in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids. It has been found to bind to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as appetite, pain, and mood.
Propiedades
IUPAC Name |
1-[1-[2-(cyclohexen-1-yl)ethyl]-5-hydroxy-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-19(14(2)21)17-12-16(22)8-9-18(17)20(13)11-10-15-6-4-3-5-7-15/h6,8-9,12,22H,3-5,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBKVFMXHPUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CCCCC3)C=CC(=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(2-cyclohex-1-enylethyl)-5-hydroxy-2-methylindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)


![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)